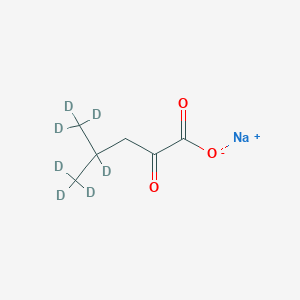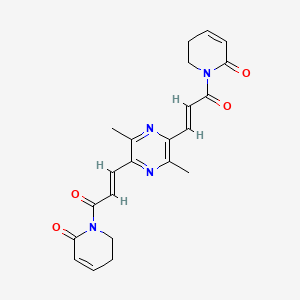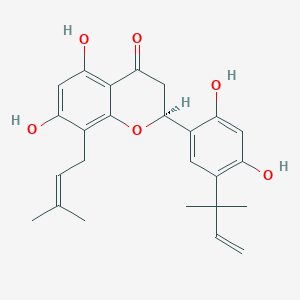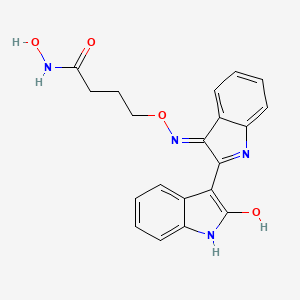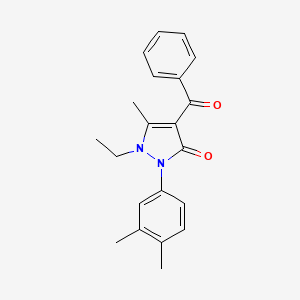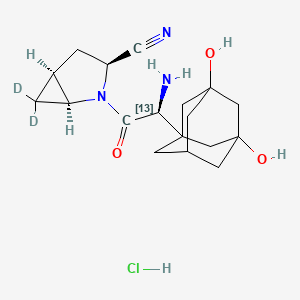
5-Hydroxy Saxagliptin-13C,d2 (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxy Saxagliptin-13C,d2 (hydrochloride) is a compound that is isotopically labeled with carbon-13 and deuterium. It is a derivative of 5-Hydroxy Saxagliptin, which is a hydroxylated metabolite of Saxagliptin. Saxagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus .
Méthodes De Préparation
The preparation of 5-Hydroxy Saxagliptin-13C,d2 (hydrochloride) involves the incorporation of stable heavy isotopes of hydrogen (deuterium) and carbon (carbon-13) into the 5-Hydroxy Saxagliptin molecule. The synthetic route typically involves the hydroxylation of Saxagliptin followed by isotopic labeling. The reaction conditions and industrial production methods are proprietary and may vary depending on the manufacturer .
Analyse Des Réactions Chimiques
5-Hydroxy Saxagliptin-13C,d2 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
5-Hydroxy Saxagliptin-13C,d2 (hydrochloride) has several scientific research applications, including:
Chemistry: It is used as a tracer for quantitation during the drug development process. The incorporation of stable heavy isotopes allows for precise measurement of the compound’s pharmacokinetic and metabolic profiles.
Biology: It is used in metabolic flux analysis (MFA) to study metabolic pathways and fluxes in biological systems.
Medicine: It is used in the development of new pharmaceuticals, particularly for the treatment of type 2 diabetes mellitus.
Industry: It is used in the production of isotope-labeled compounds for various industrial applications
Mécanisme D'action
The mechanism of action of 5-Hydroxy Saxagliptin-13C,d2 (hydrochloride) involves the inhibition of dipeptidyl peptidase-4 (DPP-4). DPP-4 is an enzyme that degrades incretin hormones, which are involved in the regulation of glucose metabolism. By inhibiting DPP-4, 5-Hydroxy Saxagliptin-13C,d2 (hydrochloride) increases the levels of incretin hormones, thereby improving glucose control in patients with type 2 diabetes mellitus .
Comparaison Avec Des Composés Similaires
5-Hydroxy Saxagliptin-13C,d2 (hydrochloride) is unique due to its isotopic labeling with carbon-13 and deuterium. Similar compounds include:
Saxagliptin: The parent compound, which is a DPP-4 inhibitor used in the treatment of type 2 diabetes mellitus.
5-Hydroxy Saxagliptin: The hydroxylated metabolite of Saxagliptin.
Saxagliptin-13C,d2: An isotopically labeled version of Saxagliptin without the hydroxyl group
Propriétés
Formule moléculaire |
C18H26ClN3O3 |
|---|---|
Poids moléculaire |
370.9 g/mol |
Nom IUPAC |
(1S,3S,5S)-2-[(2S)-2-amino-2-(3,5-dihydroxy-1-adamantyl)acetyl]-6,6-dideuterio-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrochloride |
InChI |
InChI=1S/C18H25N3O3.ClH/c19-6-12-1-11-2-13(11)21(12)15(22)14(20)16-3-10-4-17(23,7-16)9-18(24,5-10)8-16;/h10-14,23-24H,1-5,7-9,20H2;1H/t10?,11-,12+,13+,14-,16?,17?,18?;/m1./s1/i2D2,15+1; |
Clé InChI |
WCCKQMJRTRWMMX-ILRICLQRSA-N |
SMILES isomérique |
[2H]C1([C@@H]2[C@H]1N([C@@H](C2)C#N)[13C](=O)[C@H](C34CC5CC(C3)(CC(C5)(C4)O)O)N)[2H].Cl |
SMILES canonique |
C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)(CC(C5)(C4)O)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


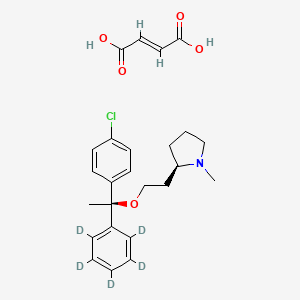


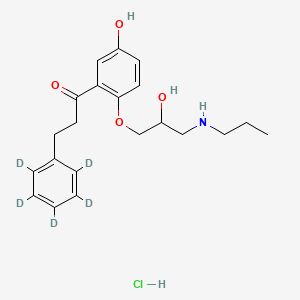
![(2S)-2-[[(1S)-1-carboxy-5-[[4-[2-[[(2S)-3-carboxy-1-[[(2S)-3-carboxy-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]phenyl]methylcarbamoylamino]pentyl]carbamoylamino]pentanedioic acid;hydrochloride](/img/structure/B12413680.png)
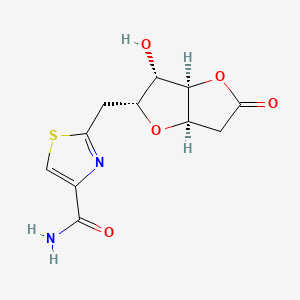

![ethyl (3R)-1-[4-(diethylsulfamoyl)phenyl]sulfonylpiperidine-3-carboxylate](/img/structure/B12413686.png)
